1-(7-methoxy-1H-indol-2-yl)ethanone
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Overview
Description
1-(7-Methoxy-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Methoxy-1H-indol-2-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . Another approach involves the cyclization of ortho-substituted anilines, followed by functionalization to introduce the methoxy and ethanone groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, are carefully controlled to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(7-Methoxy-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-1H-indol-3-yl)-1-ethanone
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
Comparison: 1-(7-Methoxy-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(7-methoxy-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3 |
InChI Key |
FRFVBZWNQITZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)OC |
Origin of Product |
United States |
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